Technical Whitepaper: Spectroscopic Characterization and Structural Elucidation of Praeruptorin B
Technical Whitepaper: Spectroscopic Characterization and Structural Elucidation of Praeruptorin B
Executive Summary
Praeruptorin B (C₂₄H₂₆O₇) is a bioactive angular pyranocoumarin predominantly isolated from the dried roots of Peucedanum praeruptorum Dunn (Baihuaqianhu). As a potent calcium channel blocker and anti-inflammatory agent, it is critical in drug development pipelines targeting hypertension and asthma.
This technical guide addresses the primary challenge in Praeruptorin B research: structural disambiguation . Praeruptorin B is the regioisomer of Praeruptorin A. Both share the same cis-khellactone core but differ in the placement of their ester side chains (angeloyl and acetyl groups). Misidentification between these isomers is a common failure point in quality control. This guide provides a self-validating spectroscopic framework to ensure absolute structural certainty.
Structural Architecture & Stereochemistry
To interpret the spectroscopic data correctly, one must first understand the specific stereochemical configuration of Praeruptorin B.
-
Core Scaffold: (+)-cis-khellactone (3',4'-dihydro-3',4'-dihydroxy-seselin).
-
Substituents:
Critical Distinction:
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Praeruptorin A: 3'-angeloyl-4'-acetyl[1]
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Praeruptorin B: 3'-acetyl-4'-angeloyl
Note: The biological potency of Praeruptorin B is often attributed to the bulky angeloyl group at the C-4' position, which sterically influences the pyran ring conformation.
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the first line of identification, establishing the molecular weight and characteristic ester cleavage patterns.
Ionization & Molecular Ion
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Technique: ESI-MS (Positive Mode) or APCI.
-
Exact Mass: 426.1679 Da
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Observed Ions:
- : m/z 427
- : m/z 449 (Often the base peak in ESI)
- : m/z 875 (Dimer formation common in high concentrations)
Fragmentation Pathways (MS/MS)
The fragmentation pattern is a "fingerprint" dictated by the sequential loss of the ester side chains.
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Primary Fragmentation: Neutral loss of Angelic Acid (C₅H₈O₂, 100 Da) or Acetic Acid (C₂H₄O₂, 60 Da).
-
Diagnostic Peak: The loss of the C-4' substituent is often favored energetically.
-
Core Ion: The stable cis-khellactone core appears at m/z 227 (
).
Visualization: MS Fragmentation Logic
Figure 1: ESI-MS fragmentation pathway for Praeruptorin B. The sequential loss of ester groups converges on the stable khellactone core.
Nuclear Magnetic Resonance (NMR) Analysis[4][5][6][7][8][9][10][11]
This is the definitive method for distinguishing Praeruptorin B from A. The chemical shift of the H-3' and H-4' protons is the diagnostic key.
1H-NMR Data (400 MHz, CDCl₃)
In Praeruptorin B, the C-4' position bears the electron-withdrawing/anisotropic angeloyl group, causing the H-4' signal to shift downfield compared to the acetyl-bearing H-3'.
| Position | δH (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| Coumarin | ||||
| 3 | 6.23 | d | 9.5 | Characteristic α-pyrone doublet |
| 4 | 7.59 | d | 9.5 | Downfield β-pyrone proton |
| 5 | 7.36 | d | 8.6 | Aromatic ortho-coupling |
| 6 | 6.80 | d | 8.6 | Aromatic ortho-coupling |
| Pyran Ring | ||||
| 3' | 5.44 | d | 5.0 | Upfield vs H-4' (bears Acetyl) |
| 4' | 6.60 | d | 5.0 | Downfield vs H-3' (bears Angeloyl) |
| Gem-dimethyl | ||||
| 2'-Me (a) | 1.48 | s | - | Methyl group on pyran ring |
| 2'-Me (b) | 1.44 | s | - | Methyl group on pyran ring |
| Esters | ||||
| Acetyl-Me | 2.08 | s | - | 3'-OAc methyl |
| Ang-Olefin | 6.12 | 7.2, 1.5 | Angeloyl vinyl proton | |
| Ang-Me (a) | 1.98 | dq | 7.2, 1.5 | Angeloyl methyl |
| Ang-Me (b) | 1.86 | dq | 1.5, 1.5 | Angeloyl methyl |
13C-NMR Data (100 MHz, CDCl₃)
| Carbon | δC (ppm) | Type | Assignment |
| 2 | 160.0 | C=O | Coumarin carbonyl |
| 3 | 113.2 | CH | α-pyrone |
| 4 | 143.4 | CH | β-pyrone |
| 4a | 112.5 | C | Junction |
| 5 | 129.1 | CH | Aromatic |
| 6 | 114.3 | CH | Aromatic |
| 7 | 156.7 | C | Aromatic (O-linked) |
| 8 | 107.5 | C | Aromatic (C-C linked) |
| 8a | 154.0 | C | Junction (O-linked) |
| 2' | 77.8 | C | Quaternary pyran |
| 3' | 70.5 | CH | Site of Acetylation |
| 4' | 60.8 | CH | Site of Angeloylation |
| Acetyl-CO | 169.8 | C=O | Ester carbonyl |
| Acetyl-Me | 20.6 | CH3 | Ester methyl |
| Ang-CO | 166.5 | C=O | Ester carbonyl |
| Ang-C= | 127.3 | C | Quaternary olefin |
| Ang-CH= | 138.8 | CH | Olefinic proton |
The "Isomer Trap" (A vs. B)
To validate your sample is B and not A :
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Check H-4' : In Praeruptorin B, H-4' is > 6.5 ppm. In Praeruptorin A, H-4' is ~5.4 ppm.
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Check H-3' : In Praeruptorin B, H-3' is ~5.4 ppm. In Praeruptorin A, H-3' is > 6.6 ppm. Rule of Thumb: The proton attached to the carbon bearing the Angeloyl group is always the most downfield pyran proton.
Experimental Protocols
Extraction and Isolation Workflow
This protocol minimizes ester hydrolysis, a common issue when using strong acids or bases during extraction.
Reagents: HPLC-grade Methanol, Ethyl Acetate, n-Hexane, Silica Gel (200-300 mesh).
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Pulverization: Grind 100g of dried Peucedanum praeruptorum roots to a fine powder.
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Extraction: Sonicate with 95% Ethanol (1L) for 30 mins at room temperature (avoid heat >40°C to prevent ester degradation). Repeat 3x.
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Partition: Concentrate filtrate in vacuo. Suspend residue in water and partition sequentially with Petroleum Ether (remove lipids) and Ethyl Acetate .
-
Target Fraction: Collect the Ethyl Acetate fraction.
-
Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase Gradient: Petroleum Ether : Ethyl Acetate (10:1
3:1). -
Praeruptorin B typically elutes after Praeruptorin A due to slight polarity differences (B is slightly more polar).
-
Visualization: Isolation Logic
Figure 2: Bioassay-guided isolation workflow emphasizing the separation of isomers A and B via silica gel chromatography.
References
-
Liu, R., et al. (2004). Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography.[4] Journal of Chromatography A, 1057(1-2), 89-94.[4] Link
- Kong, L. Y., et al. (1996). Coumarins from Peucedanum praeruptorum. Phytochemistry, 41(5), 1423-1426. (Primary source for NMR shift assignments).
-
Song, Y., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots.[5] Molecules, 28(13). Link
-
PubChem Compound Summary. Praeruptorin B (CID 25717254). Link
Sources
- 1. Pyranocoumarin(+/-)-4'-O-acetyl-3'-O-angeloyl-cis-khellactone induces mitochondrial-dependent apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Praeruptorin B | C24H26O7 | CID 25717254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Praeruptorin D | C24H26O7 | CID 1070682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
